

Synthesis and characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Cat. No.:	B1370715

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene**

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (-CF₃) group, in particular, is a prized substituent, known for enhancing metabolic stability, lipophilicity, and binding affinity.^[1] **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** emerges as a valuable and versatile building block, offering a trifluoromethylated scaffold equipped with a reactive bromine handle for further chemical elaboration and a methoxy group to modulate electronic properties. This guide provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, grounded in established chemical principles and field-proven insights.

Molecular Identity and Physicochemical Properties

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, also known as 2-Bromo-3-(trifluoromethyl)anisole, is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups.^{[2][3]} The interplay between the electron-donating

methoxy group, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromo group makes it a key intermediate for complex molecular architectures.

Property	Value	Source
IUPAC Name	2-bromo-1-methoxy-3-(trifluoromethyl)benzene	[2]
CAS Number	914635-64-6	[4] [5]
Molecular Formula	$C_8H_6BrF_3O$	[2]
Molecular Weight	255.03 g/mol	[2] [4]
Monoisotopic Mass	253.95541 Da	[2] [6]
Physical Form	Solid, semi-solid, or liquid	[3] [4]
Purity	Typically $\geq 97\%$	[4]
InChIKey	PGUOFURUIKCHKC-UHFFFAOYSA-N	[2] [4]

Strategic Synthesis: A Proposed Methodology

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A logical and efficient approach involves the regioselective bromination of a readily available precursor, 1-methoxy-2-(trifluoromethyl)benzene.

The Underlying Chemistry: Directing Group Effects

The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring.

- Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect.
- Trifluoromethyl Group (-CF₃): A deactivating, meta-director due to its strong -I (inductive) effect.

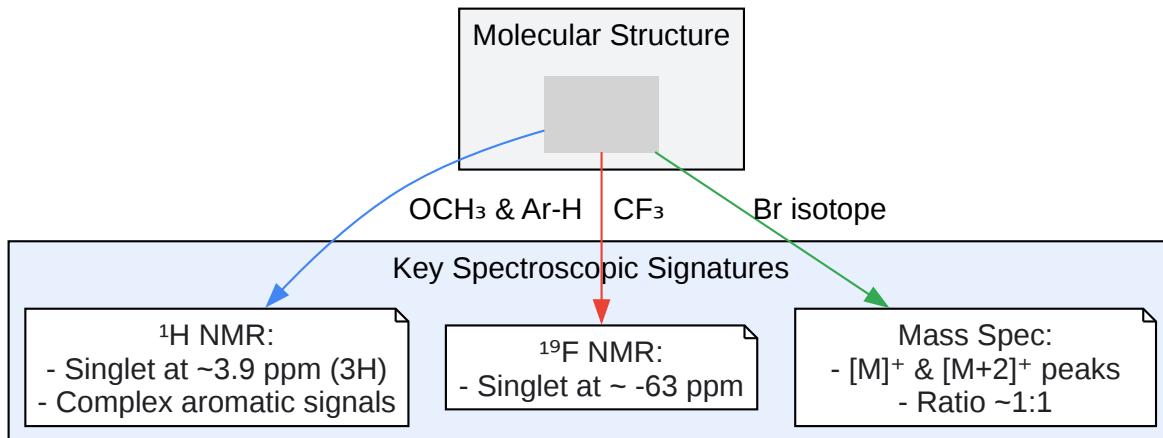
In the precursor, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions meta to the trifluoromethyl group are C3 and C5. The bromination is expected to occur at a position activated by the methoxy group. The position C3 is sterically hindered and electronically deactivated. Therefore, the most likely position for bromination is C6, which is ortho to the methoxy group and meta to the trifluoromethyl group, yielding the desired product.

Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction conditions, with verification at each stage.

Materials:

- 1-methoxy-2-(trifluoromethyl)benzene
- N-Bromosuccinimide (NBS)
- Acetic Acid (glacial)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexane/Ethyl Acetate solvent system


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in glacial acetic acid.

- Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. Rationale: NBS is a reliable and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition helps control the reaction exotherm.
- Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up & Quenching: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3x).
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C₈H₆BrF₃O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]
- 4. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | 914635-64-6 [sigmaaldrich.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. PubChemLite - 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (C₈H₆BrF₃O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Synthesis and characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370715#synthesis-and-characterization-of-2-bromo-1-methoxy-3-trifluoromethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com